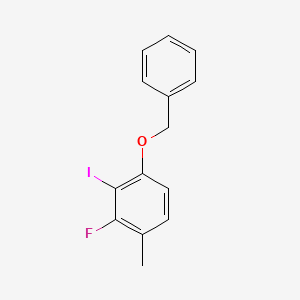

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Description

Significance of Aromatic Scaffolds in Molecular Design and Functional Material Development

Aromatic scaffolds, particularly those derived from benzene (B151609), are fundamental to molecular design for several key reasons. Their rigid and planar structure provides a stable, predictable three-dimensional framework, which is crucial for precise interactions with biological targets like enzymes and receptors. jocpr.commdpi.com This planarity facilitates non-covalent interactions such as π-π stacking and hydrophobic forces, which are vital for enhancing binding affinity and selectivity in drug-target complexes. mdpi.comfastercapital.com

In the realm of drug discovery, an estimated 81% of all approved drugs contain at least one aromatic ring, underscoring their importance. researchgate.net These scaffolds are not merely passive frameworks; they are active participants in molecular recognition. jocpr.com The conjugated π-electron system of the benzene ring is a key feature, enabling it to engage in various electronic interactions. jocpr.com Furthermore, the benzene ring offers multiple sites for chemical modification, allowing medicinal chemists to fine-tune a molecule's properties, including its efficacy, solubility, metabolic stability, and bioavailability, to create optimized therapeutic agents. mdpi.comfastercapital.com This synthetic versatility makes aromatic scaffolds indispensable in generating large libraries of compounds for high-throughput screening and lead optimization. mdpi.com

Strategic Importance of Halogenation and Alkoxy Moieties in Aromatic Systems

Among the multitude of functional groups that can be appended to an aromatic ring, halogens and alkoxy groups hold particular strategic importance in modifying molecular properties.

Halogenation is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's lipophilicity, permeability, and metabolic pathways. nih.gov Beyond simple steric effects, halogens can form specific, stabilizing interactions known as "halogen bonds." nih.govacs.org This is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with an electron-rich atom in a biological target. acs.orgtandfonline.com This bonding can significantly improve ligand affinity and selectivity. researchgate.net Fluorine, in particular, is often incorporated to block metabolic oxidation sites or to alter the acidity of nearby functional groups, thereby improving a drug's bioavailability and in-vivo half-life. researchgate.netrsc.org Approximately one-third of drugs in clinical trials are halogenated, highlighting the impact of this modification. nih.gov

Alkoxy groups (R-O-), the functional group within ethers, are also pivotal in molecular design. fiveable.methoughtco.com Comprising an alkyl chain bonded to an oxygen atom, they are generally polar and can act as hydrogen bond acceptors, influencing a molecule's solubility and binding characteristics. fiveable.meyoutube.com In aromatic systems, alkoxy groups like methoxy (B1213986) (CH₃O-) or the more complex benzyloxy (C₆H₅CH₂O-) can donate electron density to the ring through resonance, affecting its reactivity in electrophilic aromatic substitution reactions. libretexts.org The benzyloxy group, in particular, is frequently employed as a protecting group for phenols in multi-step syntheses, as it can be selectively removed under specific reaction conditions. nih.gov

| Functional Group | Key Effects on Aromatic Systems | Primary Applications |

|---|---|---|

| Halogens (F, Cl, Br, I) | Modify lipophilicity, block metabolic sites, form halogen bonds, alter electronic properties. nih.govnih.govrsc.org | Drug design (improving potency and pharmacokinetics), functional materials. nih.govresearchgate.net |

| Alkoxy (e.g., Methoxy, Benzyloxy) | Increase polarity, act as hydrogen bond acceptors, influence ring electronics (electron-donating), serve as protecting groups. youtube.comlibretexts.orgnih.gov | Pharmaceuticals (solubility, binding), synthetic intermediates (directing groups, protecting groups). youtube.comnih.gov |

Contextualization of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene within Multifunctionalized Benzene Derivatives

The compound This compound is a prime example of a highly functionalized aromatic scaffold, designed as a versatile intermediate for organic synthesis. Its structure is a strategic convergence of several key functional groups, each offering a distinct chemical handle for subsequent transformations.

Aryl Iodide Moiety : The iodine atom is the most reactive of the common halogens in transition metal-catalyzed cross-coupling reactions. researchgate.net Its presence makes the molecule an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the straightforward attachment of a wide variety of other molecular fragments. acs.orgacs.org

Fluoro Group : The fluorine atom significantly modulates the electronic properties of the benzene ring due to its high electronegativity. rsc.org In a potential final product, this fluorine could enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, all desirable traits in drug design. researchgate.net

Benzyloxy Group : This large alkoxy group serves primarily as a protecting group for a phenol (B47542). It is stable under many reaction conditions but can be cleaved later in a synthetic sequence to reveal a reactive hydroxyl (-OH) group.

Methyl Group : As an electron-donating group, the methyl substituent influences the reactivity and regioselectivity of further reactions on the aromatic ring.

Poly-substitution Pattern : The specific 1,2,3,4-substitution pattern provides a high degree of regiochemical definition. This pre-defined arrangement of functional groups allows chemists to build molecular complexity in a controlled and predictable manner, avoiding the formation of undesired isomers.

In essence, this compound is not typically an end-product but rather a sophisticated building block, engineered to provide multiple, orthogonal reaction pathways for the efficient construction of more complex target molecules.

Overview of Current Research Trends Relevant to Poly-substituted Aryl Iodides and Fluorinated Aromatics

The fields of organic synthesis related to poly-substituted aryl iodides and fluorinated aromatics are dynamic areas of research, driven by the constant demand for more efficient and selective synthetic methods.

A major trend in the chemistry of poly-substituted aryl iodides is the development of novel activation methods that bypass traditional transition-metal catalysis. acs.org Research is exploring the use of hypervalent iodine reagents, photoredox catalysis, and other strategies to form reactive aryl cations, radicals, or aryne intermediates under milder, more environmentally friendly conditions. acs.org Furthermore, gold-catalyzed reactions are emerging as a powerful tool for functionalizing aryl iodides, enabling transformations such as sulfonylation under specific catalytic cycles. acs.org These advancements broaden the scope of accessible molecular structures and are more tolerant of sensitive functional groups.

In the area of fluorinated aromatics , significant effort is dedicated to developing new reagents and catalytic methods for the late-stage fluorination of complex molecules. This is highly desirable in drug discovery, as it allows for the introduction of fluorine at the end of a synthetic sequence. The unique effects of fluorine substitution on chemical reactivity continue to be a topic of intense study, leading to the discovery of novel transformations that are not possible with non-fluorinated analogues. rsc.org The synthesis of perfluoroarenes—aromatic molecules where all hydrogen atoms are replaced by fluorine—is also a key research area, particularly for applications in materials science due to their unique electronic properties and intermolecular interactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-1-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FIO/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGZIEPEGLKKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 3 Fluoro 2 Iodo 4 Methylbenzene and Its Congeners

Regioselective Installation of Substituents on the Aromatic Core

Achieving the specific 1,2,3,4-substitution pattern of the target compound requires a sophisticated approach that goes beyond simple electrophilic aromatic substitution on a monosubstituted benzene (B151609). The order in which the benzyloxy, fluoro, iodo, and methyl groups are introduced is critical to controlling the final arrangement of the substituents. Methodologies that allow for the precise placement of functional groups, such as directed metalation and modern transition-metal-catalyzed reactions, are indispensable tools for constructing such highly functionalized aromatic cores.

Approaches for Fluorination of Methylbenzene Derivatives

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, each with distinct advantages and limitations.

Direct Fluorination: The direct reaction of aromatic hydrocarbons with elemental fluorine is often difficult to control due to the extreme reactivity of fluorine, which can lead to violent reactions and the formation of multiple products.

Balz-Schiemann Reaction: A classical and more reliable method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. scienceinfo.combyjus.com This reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt. scienceinfo.comwikipedia.org Subsequent thermal decomposition of this isolated salt yields the corresponding aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. byjus.com This method is often the preferred route for preparing aryl fluorides because it circumvents the challenges of direct fluorination. scienceinfo.combyjus.com Modifications using other counterions, such as hexafluorophosphates (PF₆⁻), can sometimes improve yields. byjus.comwikipedia.org

The general mechanism involves three main stages:

Formation of a nitrosyl cation from nitrous acid. byjus.com

Reaction of the aromatic amine with the nitrosyl cation to form an aryl diazonium salt. byjus.com

Formation of the aryl diazonium tetrafluoroborate intermediate, which upon heating, decomposes via a mechanism thought to be Sₙ1-like to produce the aryl fluoride. scienceinfo.comscientificupdate.com

| Method | Reagents | Conditions | Advantages | Limitations |

| Direct Fluorination | F₂ | Often requires special apparatus, low temperatures | Single step | Poor selectivity, violent reactivity, risk of over-fluorination |

| Balz-Schiemann | 1. Ar-NH₂2. NaNO₂, HBF₄3. Heat | Diazotization at low temp.; thermal decomposition | Good regioselectivity, reliable | High decomposition temperatures, potentially explosive diazonium salts, use of corrosive HBF₄. scienceinfo.comnih.gov |

| Pd-Catalyzed | Ar-X (X=Br, OTf), Fluoride Source (e.g., AgF, CsF), Pd-catalyst, Ligand | Inert atmosphere, elevated temperature | Broad substrate scope, milder conditions than Balz-Schiemann | Catalyst/ligand cost, potential for side reactions. mit.edunih.gov |

Directed ortho-Metalation and Halogenation Strategies for Aryl Iodides

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique allows for the deprotonation of the position ortho to a directing metalation group (DMG), bypassing the usual rules of electrophilic aromatic substitution. wikipedia.org

The process involves a heteroatom-containing DMG on the aromatic ring that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination brings the strong base into proximity with a specific C-H bond, leading to regioselective deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with a suitable electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org

For the introduction of an iodine atom, molecular iodine (I₂) is a common and effective electrophile. Potent DMGs include amides, carbamates, and alkoxides like the methoxy (B1213986) group. wikipedia.org The benzyloxy group can also function as a DMG. Recent studies have shown that an α-lithiobenzyloxy group, formed by benzylic deprotonation, can effectively direct a second lithiation at the ortho position of the aromatic ring. nih.govacs.org This allows for a one-pot, o,α-difunctionalization of simple aryl benzyl (B1604629) ethers. acs.org

A general representation of the DoM process for iodination is as follows:

An aromatic compound with a DMG is treated with an organolithium base.

The DMG directs the base to deprotonate the adjacent ortho proton, forming an aryllithium species.

This aryllithium is quenched with an iodine source (e.g., I₂) to install the iodine atom regioselectively.

Palladium-Catalyzed C-X Bond Formation (X=Iodine, Fluorine)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-halogen bonds, offering mild and highly selective alternatives to traditional methods.

Palladium-Catalyzed Iodination: While methods like DoM are effective, palladium-catalyzed reactions provide a complementary approach. For instance, aryl halides can be synthesized from various precursors under palladium catalysis. One notable method involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which are often inexpensive and readily available starting materials.

Palladium-Catalyzed Fluorination: The formation of a C-F bond via palladium catalysis is a more challenging transformation compared to other halogens. acsgcipr.org The catalytic cycle generally involves oxidative addition of an aryl precursor (e.g., aryl bromide or triflate) to a Pd(0) species, followed by halide exchange with a fluoride source, and concluding with reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. acsgcipr.org

The final reductive elimination step is often the most difficult due to the high energy of the C-F bond and the tendency for fluoride to interact with phosphorus-based ligands. acsgcipr.org Significant progress, particularly from the Buchwald group, has shown that the use of sterically hindered biaryl phosphine (B1218219) ligands is crucial for facilitating this step. mit.edunih.govacsgcipr.org These advanced catalyst systems have enabled the nucleophilic fluorination of a wide range of aryl bromides and iodides with good yields and minimal side products. mit.eduacs.orgsemanticscholar.org

| Catalyst System Component | Role in C-F Bond Formation |

| Palladium Precursor (e.g., [(cinnamyl)PdCl]₂) | Source of the active Pd(0) catalyst. |

| Fluoride Source (e.g., AgF, CsF) | Provides the fluoride nucleophile for the halide exchange step. |

| Biaryl Phosphine Ligand (e.g., AdBrettPhos, t-BuBrettPhos) | Stabilizes the palladium center and promotes the challenging C-F reductive elimination step. nih.govacs.org |

| Substrate (e.g., Ar-Br, Ar-OTf) | The aromatic scaffold onto which the fluorine atom is installed. |

Synthesis and Introduction of the Benzyloxy Moiety

The benzyloxy group serves a dual purpose in organic synthesis: it can be a target functional group within a molecule or act as a stable and reliable protecting group for alcohols and phenols. Its introduction is a fundamental transformation in the synthesis of complex molecules.

Etherification Reactions and Benzylic Protecting Group Chemistry

The most common method for introducing a benzyloxy group is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to displace the halide and form an ether linkage. wikipedia.org

For the benzylation of a phenol (B47542), the phenolic proton is first removed with a base to generate the more nucleophilic phenoxide. The choice of base can range from strong bases like sodium hydride (NaH) for unactivated alcohols to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more acidic phenols. organic-synthesis.com

The benzyl group is a widely used protecting group due to its key features:

Stability: It is robust and stable under a wide variety of reaction conditions, including strongly basic, acidic, and many oxidative and reductive environments.

Facile Removal: It can be selectively and cleanly removed under mild conditions by catalytic hydrogenolysis (H₂, Pd/C), which regenerates the original hydroxyl group and produces toluene (B28343) as a byproduct.

Optimization of Reaction Conditions for Phenolic Benzyloxy Derivatization

The efficiency of the Williamson ether synthesis for benzylating phenols can be highly dependent on the reaction conditions. byjus.comfrancis-press.com Optimization of these parameters is crucial to maximize yield and minimize side reactions.

Base Selection: The acidity of the phenol dictates the required base strength. For simple phenols, inorganic bases like K₂CO₃ are often sufficient and are milder and easier to handle than reactive metal hydrides like NaH. organic-synthesis.com The choice of base can also influence chemoselectivity when other functional groups are present.

Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) are commonly used as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide. wikipedia.orgbyjus.com

Temperature: Typical reaction temperatures range from room temperature to 100 °C. wikipedia.orgbyjus.com Higher temperatures can accelerate the reaction but may also promote side reactions. Recent developments include solvent-free methods where a solid mixture of the phenol, a base like K₂CO₃, and the benzylating agent are heated together, offering a more environmentally friendly approach. researchgate.net

Alkylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and is often preferred. Adding a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide. byjus.com

The following table illustrates typical conditions for the benzylation of a generic phenol:

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| K₂CO₃ | Acetone | 50-60 (Reflux) | 85-95 | Standard, mild conditions suitable for many phenols. |

| Cs₂CO₃ | Acetonitrile | 25-80 | 90-99 | Highly effective, especially for hindered phenols, but more expensive. organic-synthesis.com |

| NaH | THF / DMF | 0-25 | >90 | Very effective but requires anhydrous conditions and careful handling. organic-synthesis.com |

| K₂CO₃ | Solvent-free | 60-80 | >90 | Green chemistry approach, often results in high purity products. researchgate.net |

Sequential Assembly and Multi-Component Strategies

The construction of the target molecule can be approached through either a stepwise elaboration of a simpler benzene precursor or through more convergent strategies that assemble pre-functionalized fragments.

A common and logical approach to synthesizing polysubstituted benzenes is the stepwise introduction of substituents onto a starting benzene derivative. fiveable.melibretexts.org The order of these introductions is crucial and is dictated by the directing effects of the groups already present on the ring. fiveable.me For the synthesis of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a plausible retrosynthetic analysis suggests a sequence of electrophilic aromatic substitution and other functional group manipulations.

A potential forward synthesis could commence from a readily available starting material like 4-methylphenol. The hydroxyl group is a strong activating, ortho-, para-director.

Protection of the Hydroxyl Group : The phenolic hydroxyl group is first protected as a benzyl ether. This is typically achieved by reacting 4-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. This forms 1-(benzyloxy)-4-methylbenzene. The benzyloxy group is also an ortho-, para-director.

Fluorination : The introduction of the fluorine atom can be achieved via electrophilic fluorination. Given the ortho-, para-directing nature of both the benzyloxy and methyl groups, fluorination would be directed to the positions ortho to the benzyloxy group and ortho to the methyl group. Direct fluorination can be challenging, so an alternative is often sought. A common method involves diazotization of an amino group followed by a Schiemann reaction. Therefore, a nitration step followed by reduction would be necessary first.

Iodination : The introduction of iodine is typically accomplished through electrophilic iodination. taylorfrancis.com The directing effects of the existing substituents (benzyloxy, methyl, and fluoro) must be considered. The benzyloxy group is a powerful ortho-, para-director, as is the methyl group. The fluoro group is a deactivating ortho-, para-director. The most activated position for iodination would be ortho to the strong activating benzyloxy group.

A proposed stepwise synthetic sequence is outlined in the table below.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | 4-Methylphenol, Benzyl bromide | K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-4-methylbenzene | Protection of the hydroxyl group |

| 2 | 1-(Benzyloxy)-4-methylbenzene | HNO₃, H₂SO₄ | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | Nitration ortho to the benzyloxy group |

| 3 | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | H₂, Pd/C or SnCl₂, HCl | 2-(Benzyloxy)-5-methylaniline | Reduction of the nitro group to an amine |

| 4 | 2-(Benzyloxy)-5-methylaniline | 1. NaNO₂, HCl, 0-5°C; 2. HBF₄ | 2-(Benzyloxy)-5-methylbenzenediazonium tetrafluoroborate | Diazotization of the amine |

| 5 | 2-(Benzyloxy)-5-methylbenzenediazonium tetrafluoroborate | Heat | 1-(Benzyloxy)-3-fluoro-4-methylbenzene | Schiemann reaction to introduce fluorine |

| 6 | 1-(Benzyloxy)-3-fluoro-4-methylbenzene | I₂, HIO₃, H₂SO₄ | This compound | Iodination at the activated position ortho to the benzyloxy group |

This table represents a hypothetical synthetic pathway. Actual yields and conditions would require experimental optimization.

For instance, a suitably substituted arylboronic acid could be coupled with an aryl halide in a Suzuki coupling reaction. A hypothetical convergent approach could involve the synthesis of two key fragments:

Fragment A : A boronic acid derivative, such as (3-fluoro-4-methylphenyl)boronic acid.

Fragment B : An iodinated benzyl ether, such as 1-(benzyloxy)-2-iodobenzene.

However, constructing the final molecule with the desired substitution pattern through a simple coupling of two such fragments is not straightforward due to the need for further functionalization.

A more viable convergent approach might involve a Diels-Alder reaction to construct the substituted benzene ring, followed by functional group manipulation. nih.gov For example, the reaction of a substituted diene with a dienophile could generate a dihydroaromatic intermediate that can then be oxidized and further functionalized. nih.gov

| Coupling Partners | Reaction Type | Catalyst/Conditions | Product Fragment |

| 2-Bromo-3-fluoro-4-methylphenol and Benzyl alcohol | Williamson Ether Synthesis | Base (e.g., NaH) | 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene |

| 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene and an Iodinating agent | Halogen Exchange or Lithiation-Iodination | e.g., n-BuLi then I₂ | This compound |

This table outlines a plausible, though not fully convergent, strategy that relies on coupling key fragments.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 3 Fluoro 2 Iodo 4 Methylbenzene

Reactions Involving the Aryl Halogen Functionalities (Iodine and Fluorine)

Electrophilic Aromatic Substitution Reactivity Profile

The regioselectivity of electrophilic aromatic substitution (EAS) on 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is governed by the cumulative electronic and steric influences of the four substituents on the aromatic ring. The benzyloxy (-OCH₂Ph) and methyl (-CH₃) groups are classified as activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the fluoro (-F) and iodo (-I) substituents are deactivating yet also ortho-, para-directing. libretexts.org

The primary sites available for electrophilic attack are the C5 and C6 positions. The directing effects of the substituents converge to strongly favor substitution at the C5 position. This position is para to the strongly activating benzyloxy group and ortho to the weakly activating methyl group. Furthermore, it is meta to both the deactivating fluoro and iodo groups, minimizing their electron-withdrawing influence.

In contrast, the C6 position is significantly less favored. It is ortho to the benzyloxy group, a position that is often sterically hindered by the bulk of the substituent itself and the adjacent iodo atom. Additionally, the C6 position is ortho to the deactivating fluoro group. Consequently, electrophilic aromatic substitution reactions are predicted to occur with high regioselectivity at the C5 position.

| Position | Electronic Effects of Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C5 | Para to activating -OCH₂Ph; Ortho to activating -CH₃; Meta to deactivating -F and -I | Low to moderate | Highly Favored |

| C6 | Ortho to activating -OCH₂Ph; Ortho to deactivating -F; Meta to activating -CH₃ and deactivating -I | High | Disfavored |

Reactions at the Benzylic and Aromatic Methyl Positions

Oxidative and Reductive Transformations at the Benzylic Carbon

The benzylic carbon of the benzyloxy group is a key site for chemical transformations, particularly cleavage reactions.

Reductive Transformations : The benzyloxy group serves as a common protecting group for phenols, and its removal via hydrogenolysis is a standard procedure. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The reaction cleaves the benzylic carbon-oxygen bond to yield 3-fluoro-2-iodo-4-methylphenol (B14032736) and toluene (B28343) as a byproduct.

Oxidative Transformations : Oxidative cleavage of benzyl (B1604629) ethers can be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govkiesslinglab.com While these reagents are often used for the more labile p-methoxybenzyl (PMB) ethers, they can also cleave simple benzyl ethers, though typically under more forcing conditions or with slower reaction rates. nih.gov

Functionalization of the Aryl Methyl Group

The methyl group at C4 is a benzylic position relative to the substituted aromatic ring and is amenable to various functionalization reactions, primarily those involving radical intermediates. fiveable.me

Halogenation : A standard method for the functionalization of such a methyl group is free-radical bromination. acs.orgsci-hub.se Using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, along with a radical initiator such as benzoyl peroxide or AIBN, selectively installs a bromine atom. organic-chemistry.orgvedantu.com This reaction yields 1-(benzyloxy)-4-(bromomethyl)-3-fluoro-2-iodobenzene, a versatile intermediate for further synthesis.

Oxidation : The methyl group can be oxidized to different levels. Controlled oxidation can produce the corresponding aldehyde, 1-(benzyloxy)-3-fluoro-2-iodo-4-formylbenzene. Reagents like ceric ammonium nitrate (CAN) can be used for the oxidation of benzylic positions. chegg.comacs.orgresearchgate.net More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group fully to the carboxylic acid, 1-(benzyloxy)-3-fluoro-2-iodo-4-carboxybenzene.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | -CH₂Br |

| Mild Oxidation | Ceric Ammonium Nitrate (CAN) | -CHO |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | -COOH |

Exploration of Reaction Mechanisms

Kinetic Studies and Rate Determining Steps

While specific kinetic data for this compound are not widely published, the mechanisms of its primary reactions are well-established for analogous systems.

Identification and Characterization of Reactive Intermediates

The reactions of this compound involve distinct reactive intermediates depending on the reaction type.

Arenium Ion (Sigma Complex) : In electrophilic aromatic substitution, the key intermediate is the arenium ion. chemistnotes.combyjus.com When attack occurs at the favored C5 position, a carbocation intermediate is formed where the positive charge is delocalized across the ring through resonance. Crucially, one of the resonance structures places the positive charge on C4, adjacent to the strongly electron-donating benzyloxy group at C1, which provides significant stabilization to the intermediate and directs the substitution para to it. This intermediate is a cyclohexadienyl cation and is non-aromatic. byjus.com It rapidly loses a proton in the second step of the mechanism to restore aromaticity. lumenlearning.com

| Reaction Type | Reactive Intermediate | Key Stabilizing Feature |

|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Resonance delocalization of positive charge, particularly by the para-benzyloxy group. |

| Benzylic Bromination | Benzylic Radical | Resonance delocalization of the unpaired electron into the aromatic π-system. fiveable.melibretexts.org |

Catalytic Cycle Analysis for Metal-Mediated Transformations

The catalytic behavior of this compound in metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, can be understood by analyzing the fundamental steps of the catalytic cycle. While specific experimental studies on this particular molecule are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed from the well-established mechanisms of related aryl iodides in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.org The catalytic cycle for these transformations principally involves three key steps: oxidative addition, transmetalation (or a related step in reactions like the Heck coupling), and reductive elimination. libretexts.orgnih.gov

Oxidative Addition:

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl iodide to a low-valent metal center, typically a palladium(0) complex. nih.gov In this step, the carbon-iodine bond of this compound is cleaved, and the palladium center inserts itself, resulting in a square planar palladium(II) intermediate. researchgate.netyoutube.com The general form of the palladium(0) catalyst is often [Pd(PPh₃)₄] or a related phosphine-ligated species. acs.org

The rate of oxidative addition is influenced by the electronic properties of the aryl iodide. researchgate.net The presence of both electron-donating (benzyloxy, methyl) and electron-withdrawing (fluoro, iodo) substituents on the benzene (B151609) ring of this compound presents a nuanced electronic profile. However, the high reactivity of the carbon-iodine bond generally ensures that this step is favorable for aryl iodides compared to the analogous bromides or chlorides. researchgate.net Theoretical studies on substituted iodobenzenes have shown that the energy barrier for oxidative addition can be influenced by the substituents. researchgate.netrsc.org

Transmetalation (in Suzuki-Miyaura Coupling):

Following oxidative addition, the next key step in a reaction like the Suzuki-Miyaura coupling is transmetalation. researchgate.net This process involves the transfer of an organic group from a main group organometallic reagent, such as an organoboron compound, to the palladium(II) center. nih.govacs.org For this to occur, the organoboron species is typically activated by a base to form a more nucleophilic boronate complex. researchgate.netnih.gov

Two primary pathways for transmetalation have been debated: one involving the reaction of the palladium-halide complex with the activated boronate, and another where the palladium-halide is first converted to a palladium-hydroxo or -alkoxo complex that then reacts with the neutral organoboron compound. nih.govacs.org The specific pathway can be influenced by the reaction conditions, including the base and solvent used. nih.gov The steric hindrance around the palladium center in the oxidative addition product of this compound, with substituents ortho to the site of palladium insertion, could influence the rate of this step.

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium(II) center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its catalytically active low-valent state. youtube.comacs.orgresearchgate.net This step results in the formation of the desired cross-coupled product. libretexts.org The rate of reductive elimination can be affected by the electronic nature and steric bulk of the ligands on the palladium and the organic fragments being coupled. acs.orgresearchgate.net For the palladium(II) intermediate derived from this compound, the formation of the new biaryl or other coupled product occurs as the Pd(II) center is reduced back to Pd(0), which can then re-enter the catalytic cycle. youtube.com

A proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent is outlined in the table below.

| Step | Description | Reactants | Intermediate Species | Products |

| 1. Oxidative Addition | Insertion of the Pd(0) catalyst into the carbon-iodine bond of the aryl iodide. | This compound, Pd(0)L₂ | Aryl-Pd(II)-Iodide Complex | - |

| 2. Transmetalation | Transfer of an organic group (R') from the organoboron reagent to the Pd(II) center, displacing the iodide. | Aryl-Pd(II)-Iodide Complex, R'-B(OR)₂ (activated by base) | Di-organo-Pd(II) Complex | Iodide salt, Boron by-product |

| 3. Reductive Elimination | Formation of a new C-C bond between the two organic groups on the Pd(II) center, regenerating the Pd(0) catalyst. | Di-organo-Pd(II) Complex | - | Cross-coupled product, Pd(0)L₂ |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds. Through the observation of nuclear spin behavior in a magnetic field, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR spectroscopy of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, signal multiplicities, and coupling constants provide a wealth of information regarding the electronic environment and proximity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Detailed experimental ¹H NMR data for this specific compound is not currently available in the public domain.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its bonding environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Detailed experimental ¹³C NMR data for this specific compound is not currently available in the public domain.

Fluorine-19 NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, the chemical shift and coupling of which would be indicative of its position on the benzene (B151609) ring and its interaction with neighboring protons.

Detailed experimental ¹⁹F NMR data for this specific compound is not currently available in the public domain.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the aromatic protons on the benzyloxy and the methyl-substituted benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule, such as linking the benzylic protons to the oxygen-bearing carbon of the benzene ring.

Specific experimental 2D NMR data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula, C₁₄H₁₁FIO. The characteristic isotopic pattern of iodine would also be readily observable.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁FIO |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

Specific experimental HRMS data for this compound is not publicly available.

Ionization Techniques and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. While specific experimental spectra for this exact compound are not widely published, a theoretical fragmentation pathway can be predicted based on its structure and the principles of mass spectrometry.

Using an electron ionization (EI) source, the molecule would first form a molecular ion (M⁺). The expected molecular weight of C₁₄H₁₂FIO is 358.15 g/mol , so the molecular ion peak [M]⁺ would be observed at m/z 358. Due to the presence of iodine, a characteristic isotopic pattern would not be a primary feature as iodine is monoisotopic (¹²⁷I).

The fragmentation of this molecular ion is expected to proceed through several high-probability pathways driven by the stability of the resulting fragments:

Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is labile. Cleavage at this position is highly favored, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the mass spectra of benzyl (B1604629) ethers due to its high stability. The other resulting fragment would be the iodofluorotoluene radical.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (I•), resulting in a fragment ion [M-I]⁺ at m/z 231 (358 - 127).

Formation of Iodofluorotoluene Cation: Cleavage of the ether bond can also result in the positive charge remaining on the substituted benzene ring, forming an iodofluorotoluene cation at m/z 251 .

A plausible fragmentation pathway is outlined below:

[C₁₄H₁₂FIO]⁺ (m/z 358) → [C₇H₇]⁺ (m/z 91) + [C₇H₅FIO]• [C₁₄H₁₂FIO]⁺ (m/z 358) → [C₁₄H₁₂FO]⁺ (m/z 231) + I•

Elucidation of these fragmentation patterns provides strong evidence for the presence of both the benzyl ether group and the substituted iodofluorotoluene core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectra are expected to show characteristic absorption or scattering bands corresponding to the vibrations of specific bonds. While experimental spectra for this specific molecule are not publicly available, expected peak locations can be predicted based on data from similar substituted aromatic compounds. aip.orgnih.govnih.gov

Key functional groups and their expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: From the -CH₂- (benzylic) and -CH₃ (methyl) groups, expected between 3000-2850 cm⁻¹.

Aromatic C=C Stretch: The benzene rings will produce several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretch (Ether): Asymmetric stretching is expected around 1275-1200 cm⁻¹, while symmetric stretching appears near 1075-1020 cm⁻¹.

C-F Stretch: A strong absorption band for the aryl-fluoride bond is anticipated in the 1250-1120 cm⁻¹ range.

C-I Stretch: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the benzene rings will influence the position of strong bands in the 900-675 cm⁻¹ region, which can help confirm the arrangement of substituents.

Table 1: Predicted Vibrational Frequencies

| Functional Group | Bond Type | Predicted Frequency Range (cm⁻¹) | Type |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Benzyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | IR (Strong) |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1120 | IR (Strong) |

| Benzyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | IR, Raman |

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene ring and the C-I bond, which may be weak in the IR spectrum. nih.govdtic.mil

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and the conformation of the benzyloxy group relative to the substituted benzene ring for this compound. However, this analysis requires that the compound be a stable, well-ordered crystal. A review of publicly available crystallographic databases indicates that the crystal structure for this specific compound has not been reported. If a crystalline derivative were synthesized, X-ray diffraction would be the definitive method for its structural elucidation.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating this compound from reaction precursors, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique. The compound would be separated from other components in a mixture based on its boiling point and polarity on a capillary column (e.g., a non-polar DB-5 or a semi-polar DB-17). The retention time would serve as an identifying characteristic, while the coupled mass spectrometer would provide mass-to-charge ratio data for definitive identification, as described in section 4.2.2.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound, particularly for monitoring reaction progress or for purification. acs.orgvt.edu A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. acs.orgthermofisher.com Detection would likely be performed using a UV detector, set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). The retention time under specific conditions (flow rate, mobile phase composition, column type) is a reliable identifier for a purified sample. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-fluoro-2-iodobenzene |

Theoretical and Computational Chemistry Investigations of 1 Benzyloxy 3 Fluoro 2 Iodo 4 Methylbenzene

Electronic Structure and Bonding Analysis

The electronic landscape of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is intricately shaped by the interplay of its diverse substituents on the benzene (B151609) ring. An analysis of its electronic structure reveals a significant polarization of the electron density, primarily due to the high electronegativity of the fluorine atom and the large, polarizable iodine atom. The fluorine atom acts as a strong electron-withdrawing group through inductive effects (σ-I), while also exerting a positive mesomeric effect (σ-R). nih.gov This dual nature influences the charge distribution across the aromatic system. The benzyloxy group, being an ether, is generally considered an activating group, donating electron density to the ring via resonance, which can influence the reactivity of the aromatic core.

The carbon-halogen bonds are a key feature of the molecule's electronic structure. The C-F bond is highly polarized with a significant partial positive charge on the carbon and a partial negative charge on the fluorine. Conversely, the C-I bond is less polar but highly polarizable due to the large size and diffuse electron cloud of the iodine atom. ncert.nic.in This polarizability is crucial for understanding the molecule's intermolecular interactions, particularly its capacity for halogen bonding.

Table 1: Predicted Electronic Properties of this compound Note: These are hypothetical values based on trends observed in related substituted benzenes and require specific DFT calculations for validation.

| Property | Predicted Value/Description |

|---|---|

| Dipole Moment | Moderate, resulting from the vector sum of individual bond dipoles. |

| Mulliken Partial Charges | C-F: C(δ+), F(δ-) C-I: C(δ+), I(δ-) C-O: C(δ+), O(δ-) |

| HOMO-LUMO Gap | Expected to be smaller than benzene, indicating higher reactivity. |

| Electrostatic Potential | Negative region around F and O atoms; Positive σ-hole on the I atom. |

Conformational Landscape and Energy Minima Determination

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-O and O-C(benzyl) single bonds. The presence of a bulky iodine atom at the ortho position to the benzyloxy group introduces significant steric hindrance, which heavily influences the preferred conformations. nih.govunina.it Computational studies on similarly hindered benzyl (B1604629) ethers suggest that the molecule is likely to adopt a non-planar or synclinal (sc) conformation to minimize steric repulsion between the benzyl group and the adjacent iodine atom. nih.gov

To determine the conformational landscape, potential energy surface (PES) scans can be performed by systematically rotating the dihedral angles of the benzyloxy group. These calculations would likely reveal several local energy minima corresponding to different stable or metastable conformations. The global minimum energy conformation is expected to be one where the benzyl group is oriented away from the bulky iodine substituent. In addition to the synclinal conformer, a less stable antiperiplanar (ap) atropisomer might also exist. nih.gov The energy barriers for the interconversion between these conformers can be calculated, providing insight into the molecule's stereodynamics at different temperatures. nih.gov For instance, studies on highly hindered benzyl ethers have reported enantiomerization barriers in the range of 6.6 to 9.7 kcal/mol. nih.gov

Table 2: Hypothetical Conformational States and Relative Energies Note: The relative energies are illustrative and would need to be confirmed by specific quantum chemical calculations.

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (C(ortho)-C(ipso)-O-C(benzyl)) |

|---|---|---|---|

| Global Minimum (Synclinal) | Benzyl group is gauche to the benzene ring, avoiding the iodine atom. | 0.0 | ~60-90° |

| Local Minimum (Antiperiplanar) | Benzyl group is anti to the benzene ring. Potentially higher in energy due to other steric interactions. | ~2-4 | ~180° |

| Transition State | Planar conformation where the benzyl group eclipses the iodine atom. | > 8.0 | ~0° |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the reaction pathways of this compound. Given the presence of an iodo-aromatic moiety, a relevant class of reactions to model would be transition-metal-catalyzed cross-coupling reactions or electrophilic iodination reactions. acs.orgmanac-inc.co.jpmdpi.com

Elucidation of Catalytic Mechanisms and Activation Barriers

For catalyzed reactions, computational modeling can elucidate complex multi-step mechanisms. For instance, in a palladium-catalyzed Sonogashira coupling, DFT could be used to model the individual steps: oxidative addition of the C-I bond to the palladium catalyst, transmetalation, and reductive elimination. By locating the transition state structure for each elementary step, the rate-determining step of the catalytic cycle can be identified. The calculated activation barriers provide a quantitative measure of the reaction kinetics. These theoretical investigations can help in understanding the role of ligands on the metal center and in optimizing reaction conditions for higher efficiency and selectivity.

Table 3: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction Step Reaction modeled: Oxidative addition of the C-I bond to a Pd(0) catalyst. Note: Values are exemplary and based on typical ranges for such reactions.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Aryl Iodide + Pd(0)L2) | 0.0 |

| Transition State (TS) | +15.5 |

| Product (Aryl-Pd(II)(I)L2) | -5.2 |

Prediction of Spectroscopic Parameters for Experimental Correlation

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be used to aid in the characterization of this compound and to validate experimental findings. Techniques like DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹³C and ¹H NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. By calculating the NMR spectra for the different low-energy conformers identified in the conformational analysis (Section 5.2), a population-weighted average spectrum can be computed and compared with experimental data. This comparison can help confirm the predominant conformation of the molecule in solution. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-F, C-I, or C-O bond stretches.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: Experimental values are hypothetical for the purpose of illustrating the correlation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| C1 | 158.5 | 159.1 | C-O |

| C2 | 95.2 | 94.8 | C-I |

| C3 | 162.1 (with JC-F) | 161.7 | C-F |

| C4 | 130.8 | 131.2 | C-CH₃ |

| CH₃ | 20.1 | 20.5 | Methyl |

| CH₂ (benzyl) | 71.3 | 70.9 | Benzyloxy |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. nih.gov These simulations can provide crucial insights into intermolecular forces, solvation phenomena, and the molecule's behavior in condensed phases.

A key focus of MD simulations for this molecule would be the investigation of halogen bonding. nih.gov The iodine atom, due to the σ-hole, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) of other molecules or a solvent. MD simulations can be used to calculate the radial distribution functions between the iodine atom and solvent molecules, revealing the structure and strength of these interactions. nih.gov The potential for self-association through halogen bonding in a pure sample could also be explored.

Furthermore, MD simulations are essential for understanding solvation effects. By simulating the molecule in different solvents (e.g., polar and non-polar), one can study how the solvent shell is structured around the solute and how this affects the conformational preferences of the benzyloxy group. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for understanding the molecule's solubility and partitioning behavior. Such simulations require accurate force fields that can properly describe the specific interactions, including the anisotropic nature of halogen bonding. nih.gov

Table 5: Key Parameters from a Hypothetical Molecular Dynamics Simulation Simulation System: One molecule of this compound in a box of water. Note: These are representative parameters that would be obtained from an MD simulation.

| Parameter | Description and Hypothetical Finding |

|---|---|

| Radial Distribution Function (g(r)) | Analysis of the I···O(water) g(r) would show a sharp peak at a distance corresponding to the halogen bond length. |

| Solvation Free Energy | Calculation would indicate the molecule's hydrophobicity/hydrophilicity. |

| Conformational Sampling | The simulation would show transitions between different rotational isomers of the benzyloxy group over time. |

| Hydrogen Bonding | Analysis of hydrogen bonds between water and the molecule's F and O atoms. |

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that research concerning it is not publicly available.

As a result, it is not possible to provide a detailed article on its utility as a synthetic intermediate and molecular scaffold according to the requested outline. The creation of scientifically accurate content regarding its role as a precursor for complex organic molecules, its use in the development of chemical libraries, its potential in novel materials, or its application in site-specific molecular probes is contingent on the existence of published research.

Without any data on its synthesis, reactivity, and properties, any discussion of its specific applications would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Therefore, the requested article cannot be generated at this time.

Future Research Directions and Emerging Opportunities

Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Aromatics

The synthesis of complex halogenated aromatics such as 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is pivoted towards the development of green and sustainable alternatives that prioritize environmental compatibility, atom economy, and safety. rsc.org

A significant area of opportunity lies in biocatalysis, specifically the use of halogenase enzymes. researchgate.net These enzymes function under mild conditions in aqueous environments and offer remarkable regioselectivity, potentially simplifying the synthesis of precisely substituted aromatics. researchgate.net Research into engineering or discovering halogenases that can accept structurally complex substrates would be a major step forward. researchgate.net Another promising avenue is the use of less hazardous halogenating agents. For instance, trichloroisocyanuric acid (TCCA) has been identified as a green chlorinating agent, and similar principles could be applied to develop safer iodinating reagents. researchgate.net

Furthermore, processes that utilize clean oxidants like hydrogen peroxide or molecular oxygen are gaining traction. rsc.org Vanadium and molybdenum complexes, for example, have been shown to catalyze oxidative halogenation reactions using hydrogen peroxide, presenting a more sustainable pathway than traditional methods. rsc.org The integration of continuous flow processes for halogenation reactions also offers enhanced safety and efficiency, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

| Methodology | Traditional Approach | Sustainable/Eco-Friendly Alternative | Key Advantages of Alternative |

| Halogen Source | Molecular Iodine (I₂), N-Iodosuccinimide (NIS) | Iodide salts (e.g., KI, NaI) with an oxidant | Lower toxicity, higher atom economy. rsc.org |

| Catalysis | Strong acid catalysts (e.g., H₂SO₄) | Halogenase enzymes, solid acid catalysts (e.g., zeolites). researchgate.netresearchgate.net | Mild reaction conditions, high selectivity, catalyst reusability. researchgate.netresearchgate.net |

| Oxidizing Agent | Stoichiometric heavy metal oxidants | Hydrogen peroxide (H₂O₂), Oxygen (O₂). rsc.org | Environmentally benign byproducts (water), improved safety. rsc.org |

| Process | Batch synthesis | Continuous flow reactors, photocatalysis. researchgate.netacs.org | Enhanced process control, improved safety, scalability. researchgate.net |

Exploration of Novel Reactivity Patterns for Multi-Substituted Aryl Iodides

Aryl iodides are exceptionally valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in metal-catalyzed cross-coupling reactions. wikipedia.org The specific substitution pattern of this compound offers a unique playground to explore novel reactivity. The interplay between the electron-donating benzyloxy and methyl groups and the electron-withdrawing fluoro group can significantly influence the reactivity of the C-I bond and other positions on the aromatic ring.

Future research could focus on leveraging this unique electronic and steric environment to achieve unprecedented transformations. For example, the development of palladium-catalyzed C–H iodination reactions using aryl iodides as mild iodinating reagents represents a mechanistically distinct pathway for halogenation. chinesechemsoc.org The steric bulk of the ortho-benzyloxy group could be exploited to direct C-H activation reactions to typically inaccessible positions on the molecule or on a reaction partner.

Moreover, the field of hypervalent iodine chemistry presents significant opportunities. Chiral aryl iodides can serve as pre-catalysts for a variety of enantioselective oxidation reactions. nih.gov The structure of this compound could be modified to incorporate chirality, leading to new, highly effective catalysts for reactions such as asymmetric α-oxygenations and spirocyclizations. nih.govamanote.com The exploration of radical reactions is another emerging area; diazaphospholene hydrides, for instance, have been shown to mediate radical cyclizations of aryl iodides under mild, light-irradiated conditions. researchgate.net

Applications in Advanced Catalysis and Reaction Discovery

Beyond being a substrate, this compound and its derivatives have potential applications as key components in catalytic systems. The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis, and this molecule could serve as a scaffold for new ligand designs. The fluorine atom, for instance, could engage in non-covalent interactions within a catalyst's active site, influencing enantioselectivity.

A significant area of advancement is the use of copper-based catalysts, which are attractive due to their low cost and high activity. rsc.org Atomically dispersed copper catalysts have shown high efficiency for the hydroxylation of aryl iodides under mild, ligand-free conditions. rsc.orgrsc.org Investigating the performance of such catalysts with sterically hindered and electronically complex substrates like this compound could lead to more robust and versatile catalytic systems. rsc.org

Photocatalysis also offers exciting prospects. Visible-light-induced, copper-mediated reactions have been developed for the fluorination and hydroxylation of aryl iodides, proceeding under exceptionally mild conditions. acs.org Applying these methods to complex molecules could provide efficient pathways to novel fluorinated or oxygenated compounds that are otherwise difficult to access. Furthermore, the surprising role of aryl iodides as additives to promote other catalytic reactions, such as palladium-catalyzed hydroalkoxylation, suggests that there are still fundamental aspects of their reactivity to be discovered and exploited. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the lab bench to industrial production increasingly relies on modern technologies like flow chemistry and automated synthesis. These platforms offer precise control over reaction parameters, improved safety, and the potential for high-throughput experimentation and library generation. syrris.com

The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow systems. Flow chemistry can enable the use of "forbidden" or hazardous chemistries by minimizing the volume of reactive intermediates at any given time. soci.org For example, multi-step sequences involving halogenation, cross-coupling, and other functional group manipulations could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. syrris.com

Automated platforms, combined with online analytical techniques like NMR spectroscopy, can be used to rapidly optimize reaction conditions with minimal human intervention. lboro.ac.uk This approach is particularly powerful for generating libraries of compounds based on the this compound scaffold. A flow parallel synthesizer could be employed to conduct numerous reactions simultaneously under diverse conditions, accelerating the discovery of new molecules with desirable properties. bohrium.com Such automated systems significantly improve reproducibility and can reduce the cost and time associated with discovering new drug candidates or materials. syrris.commdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique combination of functional groups in this compound makes it a compelling candidate for interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, chemical biology, and materials science. Halogen atoms are known to dramatically improve the properties of organic molecules for selective modulation of biological targets. researchgate.net

In medicinal chemistry, the fluorine atom is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. This compound could serve as a building block for creating new therapeutic agents. Furthermore, the iodine atom could be replaced with the radioactive isotope ¹²³I or ¹²⁴I for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, respectively, turning its derivatives into potential diagnostic tools.

Furthermore, the development of chemo-enzymatic cascades for detecting halogenated compounds opens up possibilities in environmental science and diagnostics. nih.gov Understanding the microbial degradation pathways of complex halogenated aromatics is crucial for bioremediation efforts. nih.gov Studying how microbes interact with compounds like this compound could provide insights into new enzymatic tools for both synthesis and environmental cleanup.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring:

Benzyloxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorinating agents (e.g., Selectfluor®) .

Iodination : Employ directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) .

Methyl Group Retention/Installation : If starting from a pre-methylated precursor, protect the methyl group during iodination using steric hindrance or directing groups.

Q. Key Considerations :

- Monitor reaction temperatures to avoid decomposition (e.g., iodination at ≤50°C).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. What safety protocols are critical for handling and storing this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass containers under inert gas (Ar) at 2–8°C to prevent iodobenzene degradation and photolytic side reactions .

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous solutions to prevent iodide leaching .

Note : No FDA approval exists for human/animal use. Strictly adhere to institutional biosafety guidelines .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–7.4 ppm), and methyl groups (δ 2.3–2.6 ppm) .

- ¹³C NMR : Confirm iodine and fluorine substitution via deshielding effects on adjacent carbons.

- ¹⁹F NMR : Detect the fluorine environment (δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]⁺ ≈ 370.97 g/mol) validates molecular formula .

- X-ray Crystallography : Resolve regiochemistry if single crystals are obtainable .

Advanced Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized using this compound?

Methodological Answer: This compound’s iodine atom serves as an electrophilic partner in Suzuki-Miyaura or Ullmann couplings. Key parameters:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for enhanced stability .

- Solvent/Base : Use toluene/EtOH mixtures with K₃PO₄ to balance solubility and reactivity .

- Temperature : Optimize between 80–110°C to minimize debenzylation side reactions .

Q. Example Protocol :

| Component | Quantity/Condition | Reference |

|---|---|---|

| Substrate | 1.0 equiv | |

| Pd(OAc)₂ | 5 mol% | |

| XPhos | 10 mol% | |

| Boronic Acid | 1.2 equiv | |

| K₃PO₄ | 2.0 equiv | |

| Yield | 65–85% (HPLC-monitored) |

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions?

Methodological Answer: Conflicting data may arise from competing electronic (directing effects) and steric factors:

Electronic Analysis :

- Fluorine (meta-directing) and methyl (ortho/para-directing) compete for electrophile positioning. DFT calculations predict favored sites .

Steric Screening :

Experimental Validation :

- Conduct parallel reactions with positional isomers (e.g., 3-fluoro vs. 4-fluoro analogs) to compare outcomes .

Case Study : Iodination at C2 (ortho to benzyloxy) is favored due to fluorine’s weak meta-directing influence, as seen in analogous compounds .

Q. What strategies mitigate side reactions during oxidation or reduction of the benzyloxy group?

Methodological Answer:

- Oxidation Control : Replace strong oxidants (KMnO₄) with milder agents (e.g., DDQ) to prevent over-oxidation to benzoic acid .

- Reduction Stability : Use NaBH₄ instead of LiAlH₄ to retain the benzyloxy group; LiAlH₄ may cleave the ether bond .

- Protection/Deprotection : Temporarily silylate the benzyloxy group (e.g., TBSCl) during harsh reactions .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

Methodological Answer: The 2-iodo and 3-fluoro groups create steric and electronic effects:

- Steric Hindrance : The ortho-iodine atom slows transmetallation in couplings, requiring bulky ligands (e.g., SPhos) .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the iodine for oxidative addition but deactivates the ring toward electrophiles .

- Comparative Data :

- Analog 1-(Benzyloxy)-2-iodobenzene shows 20% higher coupling yields than 3-iodo derivatives due to reduced steric clash .

Q. What methodologies assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds (>150°C observed in similar aryl iodides) .

- Photolytic Degradation : Expose to UV light (254 nm) and monitor via HPLC; benzyloxy cleavage is a common degradation pathway .

- Hydrolytic Stability : Reflux in pH 7.4 buffer (37°C, 24h); iodine hydrolysis to phenol is minimal (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.